molecular formula C9H11F3N2O2S B2599988 N1-Ethyl-4-trifluoromethanesulfonyl-benzene-1,2-diamine CAS No. 304646-59-1

N1-Ethyl-4-trifluoromethanesulfonyl-benzene-1,2-diamine

Cat. No.: B2599988
CAS No.: 304646-59-1
M. Wt: 268.25
InChI Key: ZMFHNBBXTFOMNX-UHFFFAOYSA-N
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Description

N1-Ethyl-4-trifluoromethanesulfonyl-benzene-1,2-diamine is a chemical compound with the molecular formula C9H11F3N2O2S and a molecular weight of 268.26 g/mol . It is characterized by the presence of an ethyl group, a trifluoromethanesulfonyl group, and a benzene ring with two amine groups. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N1-Ethyl-4-trifluoromethanesulfonyl-benzene-1,2-diamine typically involves the reaction of 4-trifluoromethanesulfonyl-benzene-1,2-diamine with ethylating agents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N1-Ethyl-4-trifluoromethanesulfonyl-benzene-1,2-diamine undergoes various chemical reactions, including:

Scientific Research Applications

N1-Ethyl-4-trifluoromethanesulfonyl-benzene-1,2-diamine is utilized in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N1-Ethyl-4-trifluoromethanesulfonyl-benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethanesulfonyl group is known to enhance the compound’s reactivity and binding affinity, leading to its effects on biological pathways. The ethyl group and benzene ring contribute to the compound’s overall stability and solubility .

Comparison with Similar Compounds

N1-Ethyl-4-trifluoromethanesulfonyl-benzene-1,2-diamine can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.

Biological Activity

N1-Ethyl-4-trifluoromethanesulfonyl-benzene-1,2-diamine (CAS No. 304646-59-1) is a synthetic compound that has garnered attention for its potential biological activities. With the molecular formula C9H11F3N2O2S and a molecular weight of 268.26 g/mol, this compound is characterized by its unique trifluoromethanesulfonyl group, which enhances its reactivity and interaction with biological targets.

The compound exhibits several notable chemical properties:

  • Boiling Point : Approximately 384.1 °C (predicted)
  • Density : 1.443 g/cm³ (predicted)
  • pKa : 3.87 (predicted)

These properties suggest that this compound may have significant stability and solubility in various biological environments, which is crucial for its potential applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. The trifluoromethanesulfonyl group enhances binding affinity and reactivity, allowing the compound to modulate biological pathways effectively. This mechanism is essential for its therapeutic potential in drug development.

Biological Activity

Research indicates that this compound may exhibit the following biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit certain enzymes involved in metabolic pathways, which may lead to therapeutic effects in diseases such as cancer and metabolic disorders.
  • Antimicrobial Properties : There are indications that the compound may possess antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics.

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with similar compounds:

Compound NameStructureBiological Activity
N1-Methyl-4-trifluoromethanesulfonyl-benzene-1,2-diamineStructureModerate enzyme inhibition
N1-Ethyl-4-methanesulfonyl-benzene-1,2-diamineStructureLimited antimicrobial activity
N1-Ethyl-4-trifluoromethanesulfonyl-benzene-1,3-diamineStructureEnhanced cytotoxicity against cancer cells

Properties

IUPAC Name

1-N-ethyl-4-(trifluoromethylsulfonyl)benzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O2S/c1-2-14-8-4-3-6(5-7(8)13)17(15,16)9(10,11)12/h3-5,14H,2,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFHNBBXTFOMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)S(=O)(=O)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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